Product packaging for 3-Cyano-4'-iodobenzophenone(Cat. No.:CAS No. 890098-73-4)

3-Cyano-4'-iodobenzophenone

Cat. No.: B1613064
CAS No.: 890098-73-4
M. Wt: 333.12 g/mol
InChI Key: FQUSAVVYLNHLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 3-Cyano-4'-iodobenzophenone is an organic compound with the molecular formula C 14 H 8 INO and a molecular weight of 333.12 g/mol [ ]. Its CAS registry number is 890098-73-4 [ ]. This compound is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Research Applications and Value While specific application data for this compound is limited in public sources, its molecular structure features both a cyano group and an iodine atom, which are highly valuable functional handles in synthetic chemistry. The iodine substituent makes it a versatile building block (synthon) for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which are used to construct more complex organic architectures. The electron-withdrawing cyano group can influence the electronic properties of the molecule and may be utilized in further chemical transformations. Researchers may explore its potential as a key intermediate in the synthesis of pharmaceuticals, liquid crystals, or organic materials. Please note that the publicly available information on the physical properties, specific applications, and mechanism of action for this exact compound is currently incomplete. Researchers are advised to conduct further evaluation to determine its suitability for their specific projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8INO B1613064 3-Cyano-4'-iodobenzophenone CAS No. 890098-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUSAVVYLNHLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641544
Record name 3-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-73-4
Record name 3-(4-Iodobenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 3 Cyano 4 Iodobenzophenone

Strategies for Carbon-Carbon Bond Formation in Benzophenone (B1666685) Synthesis

The central challenge in synthesizing 3-Cyano-4'-iodobenzophenone lies in the formation of the carbonyl bridge between the 3-cyanophenyl and 4-iodophenyl rings. Several classical and modern organic reactions are employed to construct this diaryl ketone framework.

Friedel-Crafts Acylation Approaches to Benzophenone Core

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. wikipedia.orgorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of this compound, a plausible pathway is the acylation of iodobenzene (B50100) with 3-cyanobenzoyl chloride.

The mechanism commences with the activation of the acyl chloride by the Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. masterorganicchemistry.com This acylium ion is then attacked by the electron-rich π-system of the iodobenzene ring. Due to the ortho-, para-directing nature of the iodine substituent, the primary product expected is the para-substituted isomer, 4'-iodobenzophenone, along with a smaller amount of the ortho-isomer. rsc.org The reaction is generally driven to completion by using a stoichiometric amount of the Lewis acid, as the product ketone can form a complex with the catalyst, deactivating it. wikipedia.org The presence of the deactivating cyano group on the acyl chloride does not typically interfere with the formation of the acylium ion.

CatalystAcylating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
AlCl₃Benzoyl chlorideBromobenzeneNoneRoom TempLow scribd.com
AlCl₃Benzoyl chlorideChlorobenzeneNitrobenzene (B124822)2584-97 (para) wikipedia.org
FeCl₃/Graphite2-Chloro-4-nitrobenzoyl Chloridep-tert-butylanisoleTCEReflux84.3 google.com
ZnOVarious carboxylic acidsVarious arenesSolvent-free140Good to Excellent organic-chemistry.org

Cross-Coupling Reactions for Diarylmethanone Construction

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The carbonylative Suzuki-Miyaura coupling is a particularly effective method for synthesizing unsymmetrical diaryl ketones. magtech.com.cnnih.govorganic-chemistry.org This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a source of carbon monoxide (CO). magtech.com.cnresearchgate.net

A potential route to this compound would involve the reaction of 4-iodo-bromobenzene or 4-iodotriflate with 3-cyanophenylboronic acid under a CO atmosphere. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent carbon monoxide insertion forms an aroyl-palladium complex. Transmetalation with the arylboronic acid, activated by a base, followed by reductive elimination, yields the desired diaryl ketone and regenerates the palladium(0) catalyst. researchgate.net The use of stable CO-precursors, which release CO in situ, has made this method safer and more convenient for laboratory-scale synthesis. nih.gov

Palladium SourceLigandBaseCO SourceSubstratesSolventReference
Pd(acac)₂None (Base-free)NoneCOgenAryl bromides, Arylboronic acid derivativesDioxane nih.gov
Pd/CNoneK₂CO₃CO gas (1 atm)Aryl iodides, Arylboronic acidsToluene organic-chemistry.org
Pd₂(dba)₃XantphosCs₂CO₃Mo(CO)₆Aryl halides, Arylboronic acidsToluene magtech.com.cn
PEPPSI-IPrNoneK₃PO₄CO gas (1 atm)Aryl iodides, Arylboronic acidsTHF nih.gov

Methods Involving Organometallic Reagents in Ketone Formation

The use of organometallic reagents, such as Grignard or organolithium reagents, provides another versatile strategy for constructing the benzophenone core. oregonstate.edu A common approach involves the addition of an organometallic nucleophile to an electrophilic carbonyl compound, followed by an oxidation step.

For instance, 4-iodophenylmagnesium bromide, a Grignard reagent, can be prepared from 4-bromoiodobenzene and magnesium metal. google.com This nucleophilic reagent can then be added to 3-cyanobenzaldehyde. The resulting secondary alcohol, (3-cyanophenyl)(4-iodophenyl)methanol, is subsequently oxidized to the target ketone, this compound, using a suitable oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). oregonstate.edugoogle.com This two-step sequence allows for the controlled formation of the C-C bond that becomes the carbonyl carbon.

Organometallic ReagentElectrophileIntermediateOxidizing AgentReference
Phenylmagnesium bromideSubstituted benzaldehydeSecondary alcoholMnO₂ oregonstate.edu
4-Iodophenylmagnesium bromide (proposed)3-Cyanobenzaldehyde(3-Cyanophenyl)(4-iodophenyl)methanolPCC google.com
Aryl Grignard ReagentN-methoxy-N-methyl amide (Weinreb amide)Ketone (direct)N/A masterorganicchemistry.com
t-Butyl lithiumSubstituted benzaldehydeSecondary alcoholMnO₂ oregonstate.edu

Selective Introduction and Functionalization of the Cyano Group

The introduction of the cyano group can be achieved either before or after the formation of the benzophenone skeleton. When introduced afterward, methods must be selective to avoid reacting with other parts of the molecule.

Cyano-Functionalization via Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) can be employed to introduce a cyano group onto an aromatic ring, provided a suitable leaving group is present and the ring is activated by electron-withdrawing groups. wikipedia.org In a hypothetical synthesis, a precursor such as 3-bromo-4'-iodobenzophenone (B1292216) could be subjected to cyanation using a cyanide salt, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN).

The Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at elevated temperatures, is a classic method for this transformation. wikipedia.org More modern approaches utilize palladium or nickel catalysts, which can facilitate the cyanation of aryl halides under milder conditions and with a broader substrate scope, using sources like KCN or the less toxic zinc cyanide (Zn(CN)₂). wikipedia.org The strong electron-withdrawing effect of the benzoyl group would activate the 3-position towards nucleophilic attack, facilitating the displacement of the bromide by the cyanide ion.

Cyanide SourceCatalyst/ReagentSubstrate TypeConditionsReference
CuCNNoneAryl HalideHigh Temperature wikipedia.org
KCN / Zn(CN)₂Pd(0) catalystAryl HalideCatalytic wikipedia.org
K₄[Fe(CN)₆]Pd(0) catalystAryl HalideLess toxic alternative wikipedia.org
Benzyl cyanideNi catalystAryl HalideReductive C-CN cleavage wikipedia.org

Conversion of Other Functional Groups to Nitriles (e.g., Aldoxime Dehydration, Amine Oxidation)

The cyano group can be formed from various other functional groups, offering multiple synthetic routes from different precursors.

From an Amino Group via the Sandmeyer Reaction: The Sandmeyer reaction is a powerful method for converting a primary aromatic amine into a wide range of functional groups, including nitriles. wikipedia.orglscollege.ac.in This process would begin with a precursor, 3-amino-4'-iodobenzophenone. The amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. byjus.com The resulting diazonium salt is then treated with a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a cyano group, releasing nitrogen gas. masterorganicchemistry.comwikipedia.org This reaction is known for its reliability and wide applicability in aromatic chemistry. lscollege.ac.inorganic-chemistry.org

From a Carboxamide by Dehydration: A primary amide can be dehydrated to form a nitrile. organic-chemistry.orgrsc.org A synthetic route could therefore involve the precursor 4'-iodobenzophenone-3-carboxamide. This amide can be subjected to dehydration using a variety of reagents. Classic dehydrating agents include phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂). masterorganicchemistry.com More modern and milder conditions have been developed, such as using triflic anhydride (Tf₂O) with triethylamine (B128534) or employing a catalytic Appel-type reaction with triphenylphosphine (B44618) oxide as a catalyst. organic-chemistry.orgnih.gov

From an Aldehyde via an Aldoxime: An aromatic aldehyde can be converted into a nitrile in a two-step, one-pot process. organic-chemistry.org Starting with 4'-iodobenzophenone-3-carbaldehyde, the aldehyde is first condensed with hydroxylamine (B1172632) to form an aldoxime. This intermediate is then dehydrated without isolation to yield the nitrile. A wide range of dehydrating agents are effective for this transformation, including acetic anhydride, phosphorus pentoxide, or reagents like propylphosphonic anhydride (T3P). organic-chemistry.org

Precursor Functional GroupKey ReagentsIntermediateTransformationReference
Amino (-NH₂)1. NaNO₂, HCl (0 °C) 2. CuCNDiazonium saltSandmeyer Reaction wikipedia.orgbyjus.com
Carboxamide (-CONH₂)P₂O₅ or Tf₂O/Et₃NNoneDehydration organic-chemistry.orgmasterorganicchemistry.com
Aldehyde (-CHO)1. NH₂OH·HCl 2. Dehydrating agentAldoximeCondensation/Dehydration organic-chemistry.org
Primary Amine (-CH₂NH₂)Trichloroisocyanuric acid, TEMPONoneOxidative Cyanation organic-chemistry.org

Palladium-Catalyzed Cyanation Techniques

The synthesis of a precursor to this compound, such as a halogenated benzophenone, can be followed by a palladium-catalyzed cyanation. In a typical reaction, an aryl bromide or iodide is coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govresearchgate.net The choice of ligand is critical to the success of the reaction, with phosphine (B1218219) ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often being effective. researchgate.net

Non-toxic and safer cyanide sources are increasingly preferred over highly toxic reagents like KCN or NaCN. Zinc cyanide (Zn(CN)₂) is a commonly used alternative that offers improved safety and is effective in many palladium-catalyzed cyanations. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) at elevated temperatures. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

Interactive Table
Catalyst/LigandCyanide SourceSolventTemperature (°C)Reference
Pd₂(dba)₃ / dppfZn(CN)₂DMAC110 organic-chemistry.org
Pd(OAc)₂ / XPhos-SO₃NaK₄[Fe(CN)₆]PEG-400/H₂O100-120 researchgate.net
Pd/C / dppfZn(CN)₂DMAC110 organic-chemistry.org

Regioselective Iodination Methods

The introduction of an iodine atom at a specific position on an aromatic ring is a key challenge in the synthesis of this compound. The regioselectivity of the iodination is influenced by the electronic nature of the substituents already present on the aromatic ring and the choice of iodinating agent and reaction conditions.

Electrophilic Iodination of Activated Aromatic Systems

Electrophilic aromatic substitution is a common method for the iodination of arenes. commonorganicchemistry.com For aromatic systems that are sufficiently activated, direct iodination can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent. libretexts.org Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts, which generate a more potent electrophilic iodine species, effectively "I+". libretexts.orgyoutube.com

The regioselectivity of electrophilic iodination is governed by the directing effects of the substituents on the aromatic ring. For a benzophenone precursor, the carbonyl group is a deactivating, meta-directing group. Therefore, direct iodination of a benzophenone would be expected to occur at the meta position relative to the carbonyl group.

Table 2: Reagents for Electrophilic Iodination

Interactive Table
Iodinating ReagentActivating/Oxidizing AgentSubstrate TypeReference
I₂Nitric AcidGeneral Arenes youtube.com
I₂H₂O₂ / Copper SaltsGeneral Arenes libretexts.org
N-Iodosuccinimide (NIS)Trifluoroacetic AcidActivated Arenes organic-chemistry.org
I₂Silver Salts (e.g., Ag₂SO₄)Chlorinated Aromatics nih.gov

Diazotization-Iodination Protocols

The Sandmeyer reaction and related diazotization-iodination protocols provide a reliable method for the introduction of iodine onto an aromatic ring, often with high regioselectivity. organic-chemistry.orgthieme-connect.deorganic-chemistry.org This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

For the synthesis of this compound, a precursor such as 4'-amino-3-cyanobenzophenone could be subjected to diazotization followed by iodination. The diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The resulting diazonium salt is then treated with a solution of potassium iodide (KI) to yield the corresponding aryl iodide. thieme-connect.deresearchgate.net This method is particularly useful for introducing iodine to positions that are not easily accessible through direct electrophilic substitution. thieme-connect.de

Halogen Exchange Reactions for Iodine Incorporation

Halogen exchange, particularly the Finkelstein reaction, can be an effective method for the synthesis of aryl iodides from the corresponding aryl bromides or chlorides. mdma.ch This nucleophilic substitution reaction is typically driven to completion by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone. wikipedia.org

For aromatic substrates, the direct Finkelstein reaction can be challenging. However, copper-catalyzed and, to a lesser extent, palladium-catalyzed versions of this reaction have been developed for aryl halides. mdma.chfrontiersin.org These catalyzed reactions often require ligands, such as diamines for copper catalysis, and are performed at elevated temperatures. mdma.ch This approach could be applied to a precursor like 4'-bromo-3-cyanobenzophenone to install the iodo group.

Mechanistic Pathways of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is essential for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates

Palladium-Catalyzed Cyanation: The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide (Ar-X) begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) intermediate, Ar-Pd(II)-X. researchgate.net This is followed by a transmetalation or salt metathesis step where the halide is exchanged for a cyanide group, forming an Ar-Pd(II)-CN species. The final step is reductive elimination, where the C-CN bond is formed, yielding the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst. researchgate.net A significant challenge in this catalytic cycle is the potential for catalyst deactivation by excess cyanide ions, which can coordinate strongly to the palladium center. nih.gov

Electrophilic Iodination: The mechanism of electrophilic aromatic iodination involves the generation of a potent electrophilic iodine species. libretexts.org In the presence of an oxidizing agent, molecular iodine is converted to an iodonium (B1229267) ion (I⁺) or a related highly polarized species. youtube.com The aromatic ring, acting as a nucleophile, attacks the electrophilic iodine to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com In the final step, a base, which can be the solvent or the conjugate base of the acid used, removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product. youtube.com The formation of the sigma complex is typically the rate-determining step. lookchem.com

Transition State Analysis in Benzophenone Formation Reactions

The formation of benzophenones, including this compound, is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In the context of this compound, this would typically involve the reaction of 3-cyanobenzoyl chloride with iodobenzene, or 4-iodobenzoyl chloride with benzonitrile (B105546), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

The mechanism proceeds through the formation of a highly reactive acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the departure of the halide and generating the electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring of the other reactant.

A critical point in this reaction is the formation of the transition state. This high-energy, transient species dictates the reaction's rate and selectivity. For the Friedel-Crafts acylation, the transition state involves the approach of the acylium ion to the π-system of the aromatic ring. This leads to the formation of a sigma complex, also known as a Wheland intermediate, which is a resonance-stabilized carbocation. The transition state leading to this intermediate is characterized by a partial bond formation between the carbonyl carbon of the acylium ion and a carbon atom of the aromatic ring, with the aromaticity of the ring being partially disrupted.

Computational studies using Density Functional Theory (DFT) on similar benzophenone syntheses have provided insights into the geometry and energetics of these transition states. These studies suggest that the attacking acylium ion approaches the aromatic ring in a perpendicular fashion to maximize orbital overlap. The stability of the transition state is influenced by the electronic nature of the substituents on both the acylating agent and the aromatic substrate.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgjocpr.comjddhs.compharmafeatures.commdpi.comejcmpr.com In the context of synthesizing this compound, this translates to exploring alternative solvents and more efficient, recyclable catalysts.

Traditional Friedel-Crafts acylations often employ volatile and hazardous organic solvents like nitrobenzene or carbon disulfide. Green chemistry seeks to replace these with more environmentally benign alternatives or to eliminate the solvent altogether.

Solvent-Free Conditions:

One promising approach is the use of microwave-assisted organic synthesis (MAOS). umich.edusc.edulookchem.combeilstein-journals.organton-paar.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions. organic-chemistry.orgchemijournal.comijrap.net For the synthesis of this compound, a solvent-free reaction could involve mixing the reactants with a solid-supported catalyst and irradiating the mixture with microwaves. Another solvent-free approach involves grinding the reactants with a solid catalyst at room temperature. chemistryjournals.net

Environmentally Benign Solvent Systems:

Ionic liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. researchgate.netgoogle.comdgmk.de In the context of Friedel-Crafts acylation, certain ionic liquids can also act as both the solvent and the catalyst, simplifying the reaction setup and workup. beilstein-journals.org The use of tunable aryl alkyl ionic liquids (TAAILs) has been shown to be effective for the Friedel-Crafts acylation of various benzene (B151609) derivatives. beilstein-journals.orgbeilstein-journals.org

Solvent SystemReactantsCatalystConditionsYield (%)Reference
[Bmim]Cl–FeCl₃Benzene, Benzoyl chloride-RT, 1h97 researchgate.net
[Bmim]Cl–AlCl₃Benzene, Benzoyl chloride-RT, 1h95 researchgate.net
[Bmim]Cl–ZnCl₂Benzene, Benzoyl chloride-RT, 1h85 researchgate.net
TAAILAnisole, Acetic anhydrideFeCl₃·6H₂O60°C, 16h95 beilstein-journals.org

A key aspect of green chemistry is the use of catalysts that are not only efficient but also recyclable, minimizing waste and cost.

Traditional Lewis acid catalysts like AlCl₃ are often required in stoichiometric amounts and are difficult to recover and reuse. Research has focused on developing heterogeneous catalysts and recyclable homogeneous systems.

Heterogeneous Catalysts:

Solid acid catalysts, such as zeolites, sulfated zirconia, and metal oxides like zinc oxide (ZnO), offer advantages in terms of easy separation from the reaction mixture and potential for reuse. chemistryjournals.netchemijournal.comchemijournal.com These catalysts can be employed in solvent-free conditions, further enhancing the green credentials of the synthesis. chemijournal.comchemistryjournals.net

Recyclable Homogeneous Catalysts:

Ionic liquids, as mentioned earlier, can often be recovered and reused for multiple reaction cycles with minimal loss of activity. researchgate.netgoogle.comdgmk.deresearchgate.net This is a significant advantage over traditional Lewis acids. The recyclability of the ionic liquid/catalyst system is a key feature in developing sustainable synthetic protocols. For instance, in the synthesis of benzophenone derivatives using [Bmim]Cl–FeCl₃, the ionic liquid phase containing the catalyst could be separated from the product and reused. researchgate.net

CatalystReactantsSolventCycleYield (%)Reference
[Bmim]Cl–FeCl₃Benzene, Benzoyl chlorideIonic Liquid197 researchgate.net
296
395
494
ZnOAnisole, Acetyl chlorideSolvent-free195 chemistryjournals.net
293
392

Reactivity and Transformational Chemistry of 3 Cyano 4 Iodobenzophenone

Reactions Involving the Iodine Substituent

The carbon-iodine bond is the most labile site for reactions involving the formation of new carbon-carbon or carbon-heteroatom bonds. Its susceptibility to oxidative addition with low-valent transition metals makes it an ideal handle for cross-coupling chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the aryl iodide moiety of 3-Cyano-4'-iodobenzophenone is a highly suitable electrophile for these transformations. researchgate.netnobelprize.orgnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orgnih.govlibretexts.org

Suzuki Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org This method is widely used for creating biaryl structures. nih.govmdpi.com The reaction of this compound with an arylboronic acid would yield a poly-aromatic ketone.

Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base. researchgate.netorganic-chemistry.orgnih.gov This method is highly efficient for the synthesis of aryl-substituted alkynes.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, using a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Typical Product
Suzuki Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄ or Pd(OAc)₂/ligand K₂CO₃, K₃PO₄ 3-Cyano-4'-(aryl)benzophenone
Sonogashira Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂ / CuI Et₃N, Piperidine 3-Cyano-4'-(alkynyl)benzophenone

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 3-Cyano-4'-(alkenyl)benzophenone |

The carbon-iodine bond can undergo oxidative addition with active metals like magnesium or zinc to form highly nucleophilic organometallic reagents.

Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields a Grignard reagent (R-Mg-X). wikipedia.orgbyjus.comyoutube.com However, the formation of a Grignard reagent from this compound is complicated by the presence of the electrophilic ketone and cyano groups. The highly reactive Grignard reagent, once formed, could potentially react intramolecularly or intermolecularly with the starting material or another molecule of the product, leading to a complex mixture of products. mnstate.edulibretexts.org

Organozinc Reagent Formation: Organozinc reagents can be prepared by the direct insertion of activated zinc metal into the carbon-halide bond. wikipedia.orgslideshare.net Organozinc compounds are generally less reactive and more functional-group-tolerant than their Grignard counterparts. wikipedia.org The formation of an organozinc reagent from this compound may be more feasible, particularly using methods developed by Knochel, which often involve the use of LiCl to facilitate zinc insertion and solubilize the resulting organometallic species. nih.govnih.gov These reagents are valuable intermediates, primarily for their use in subsequent Negishi cross-coupling reactions. wikipedia.orgslideshare.net

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com In this compound, the benzoyl group is a powerful electron-withdrawing group situated para to the iodine atom. This arrangement activates the ipso-carbon (the carbon bearing the iodine) toward nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the iodide ion under suitable reaction conditions.

Transformations at the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other important chemical moieties, including amines and carboxylic acid derivatives.

The reduction of the nitrile group can yield either a primary amine or an imine, which is an intermediate in the reaction. Complete reduction to the primary amine is the more common transformation. This can be achieved using various reducing agents.

Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) is a common method for converting nitriles to primary amines.

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. researchgate.net

A significant challenge in the reduction of this compound is the presence of the ketone group, which is also susceptible to reduction by these reagents. Selective reduction of the nitrile in the presence of a ketone can be difficult, often requiring careful selection of reagents and reaction conditions or the use of a protecting group strategy for the ketone. Partial reduction to an imine can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H), which upon aqueous workup typically yields an aldehyde. wikipedia.org

The cyano group can be hydrolyzed under either acidic or basic conditions. lumenlearning.comchemistrysteps.com The reaction proceeds in two stages: initial hydration to form a primary amide, followed by further hydrolysis of the amide to a carboxylic acid. lumenlearning.comlibretexts.org

Hydration to Amide: Partial hydrolysis to the corresponding amide can often be achieved under controlled conditions. lumenlearning.comlibretexts.org Transition metal catalysts can also promote the hydration of nitriles to amides under mild conditions, sometimes using aldoximes as water donors in a process known as transfer hydration. nii.ac.jporgsyn.org

Hydrolysis to Carboxylic Acid: Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH). libretexts.orggoogle.com If basic hydrolysis is used, the product is initially the carboxylate salt, which must be neutralized with acid in a separate workup step to yield the free carboxylic acid. libretexts.org

Table 2: Summary of Transformations at the Cyano Group

Transformation Reagents/Conditions Intermediate Product Final Product
Reduction 1. LiAlH₄, 2. H₂O or H₂/Raney Ni (Iminomethyl) intermediate (Aminomethyl)phenyl derivative
Hydration H₂O, H⁺ or OH⁻ (mild conditions) - (Carbamoyl)phenyl derivative

| Hydrolysis | H₂O, H⁺ or OH⁻ (reflux) | (Carbamoyl)phenyl derivative | (Carboxy)phenyl derivative |

Cycloaddition Reactions (e.g., [2+2], [3+2] to form Heterocycles)

The nitrile functional group in this compound is a key precursor for the synthesis of nitrogen-containing heterocycles via cycloaddition reactions. The most prominent of these is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which provides a direct route to tetrazole derivatives. nih.gov This reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. nih.govorganic-chemistry.org The cycloaddition between the cyano group and the azide ion is a well-established and efficient method for constructing the 5-substituted 1H-tetrazole ring system. nih.govnih.gov This transformation is particularly valuable in medicinal chemistry, where the tetrazole ring is often used as a bioisostere for a carboxylic acid group. nih.govbeilstein-journals.org

The reaction proceeds by the addition of the azide nucleophile to the electrophilic carbon of the nitrile, followed by cyclization. Various catalysts, including zinc(II) chloride or Brønsted/Lewis acids, can be employed to activate the nitrile and accelerate the reaction. organic-chemistry.org While the participation of unactivated cyano groups in other cycloadditions like the Diels-Alder reaction is rare, their conversion to tetrazoles is a robust and widely utilized synthetic strategy. mit.edu

Table 1: [3+2] Cycloaddition for Tetrazole Synthesis

Reactant Reagent Product Reaction Type

Reactions with Cyano Radicals and Related Species

Free radical reactions provide a distinct pathway for chemical transformations, operating through highly reactive species with unpaired electrons. masterorganicchemistry.com Radical chain reactions are typically characterized by three phases: initiation, propagation, and termination. libretexts.orglumenlearning.com The initiation step, which generates the initial radical species, often requires energy input in the form of heat or UV radiation to induce homolytic cleavage of a weak bond. libretexts.orglumenlearning.com

In the context of this compound, several sites could potentially engage in radical reactions. The carbon-iodine bond is relatively weak and can undergo homolysis to generate an aryl radical centered at the 4'-position of the benzophenone (B1666685) core. Iodine and its compounds are known to mediate or participate in various radical transformations. nih.gov For instance, iodine radicals can be generated through the thermal or visible-light-induced homolysis of I₂. nih.gov

While the specific reaction of this compound with cyano radicals is not extensively detailed in the reviewed literature, general principles of radical chemistry suggest that if a cyano radical were present, it could potentially add to one of the aromatic rings or participate in other radical processes. However, radical reactions often lead to a mixture of products unless specific conditions are employed to control selectivity. lumenlearning.com

Chemistry of the Carbonyl Moiety

Nucleophilic Addition Reactions

The carbonyl group is a cornerstone of organic chemistry, and its reactivity in this compound is dominated by nucleophilic addition. masterorganicchemistry.com The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for a wide array of nucleophiles. masterorganicchemistry.comacademie-sciences.fr The addition of a nucleophile to the carbonyl carbon results in the breaking of the C-O pi bond and a change in the hybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral intermediate. masterorganicchemistry.comacademie-sciences.fr

This reaction can be either reversible or irreversible, depending on the nature of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or hydride reagents, add irreversibly. Weaker nucleophiles, such as amines or cyanide, may add reversibly. masterorganicchemistry.comacademie-sciences.fr The approach of the nucleophile to the carbonyl carbon typically occurs at an angle greater than 90° relative to the C=O bond axis, a trajectory confirmed by both crystallographic data and computational studies. academie-sciences.fracademie-sciences.fr

Reduction Reactions (e.g., to Secondary Alcohols)

A key transformation of the carbonyl moiety is its reduction to a secondary alcohol. In the case of this compound, this reaction converts the ketone into (3-cyanophenyl)(4-iodophenyl)methanol. This is typically achieved using complex metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step (e.g., by adding water or a mild acid) to yield the final secondary alcohol product. This reduction is a fundamental and highly efficient transformation in organic synthesis.

Table 2: Reduction of the Carbonyl Group

Reactant Reagent Product Reaction Type

Condensation and Derivatization Strategies via the Ketone

The carbonyl group of this compound serves as a handle for various condensation and derivatization reactions. Condensation reactions, such as the Aldol or Claisen-type condensations, are powerful C-C bond-forming strategies. sigmaaldrich.comnih.gov These reactions involve the reaction of an enolate ion (generated from another carbonyl compound) with the electrophilic carbonyl carbon of the benzophenone derivative. sigmaaldrich.com

Furthermore, the ketone can be readily converted into a range of derivatives through reactions with nitrogen-based nucleophiles. For example:

Imine formation: Reaction with primary amines yields imines (or Schiff bases).

Hydrazone formation: Reaction with hydrazine (B178648) or its derivatives (like 2,4-dinitrophenylhydrazine) produces hydrazones.

Oxime formation: Reaction with hydroxylamine (B1172632) leads to the formation of oximes.

These derivatizations are useful for characterization and can also serve as intermediates for further synthetic transformations.

Functionalization of the Aromatic Rings

The two distinct aromatic rings of this compound offer opportunities for selective functionalization, particularly through palladium-catalyzed cross-coupling reactions targeting the carbon-iodine bond. nobelprize.orgrsc.orgrsc.org The aryl iodide is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. harvard.edu

Two of the most powerful and widely used cross-coupling reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgmdpi.com This method is exceptionally versatile and tolerant of many functional groups, allowing for the synthesis of complex biaryl structures from this compound. nih.gov The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgacsgcipr.org It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) or carbene ligand, and a base. wikipedia.orglibretexts.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

These coupling strategies provide a modular approach to elaborate the structure of this compound, enabling the introduction of a wide variety of substituents at the 4'-position.

Table 3: Palladium-Catalyzed Functionalization of the C-I Bond

Reaction Type Coupling Partner Catalyst System Bond Formed Product Class
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂) Pd(0) catalyst, Base C-C Biaryl derivative

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of EAS on this compound is determined by the directing effects of the substituents on each of the phenyl rings.

The benzoyl group is a deactivating, meta-directing group due to its electron-withdrawing nature, which is a result of both inductive and resonance effects. cognitoedu.orgorganicchemistrytutor.com Consequently, on the phenyl ring bearing the cyano group, the benzoyl moiety directs incoming electrophiles to the positions meta to the carbonyl carbon. The cyano group is also a strong electron-withdrawing and meta-directing group. cognitoedu.orgsavemyexams.com Therefore, on the first phenyl ring, both the benzoyl and the cyano groups deactivate the ring and direct incoming electrophiles to the positions meta to themselves.

A comprehensive analysis of the electrophilic aromatic substitution patterns of this compound would involve considering the combined directing effects of these substituents. On the 3-cyanophenyl ring, the powerful electron-withdrawing nature of both the cyano and benzoyl groups strongly deactivates the ring towards electrophilic attack. Any substitution would be expected to occur at the position meta to both groups. On the 4-iodophenyl ring, the iodine atom directs incoming electrophiles to the positions ortho to the iodine.

RingSubstituentElectronic EffectDirecting EffectPredicted Position of Electrophilic Attack
3-Cyanophenyl Ring -CN (Cyano)Strong Electron-WithdrawingmetaPosition 5
-CO- (Benzoyl)Strong Electron-WithdrawingmetaPosition 5
4-Iodophenyl Ring -I (Iodo)Weak Electron-Withdrawingortho, paraPositions 3' and 5'
-CO- (Benzoyl)Strong Electron-WithdrawingmetaPositions 3' and 5'

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Patterns

Note: The positions are numbered relative to the point of attachment of the benzoyl group.

Remote Functionalization Strategies

Remote functionalization strategies aim to selectively introduce functional groups at positions that are distant from existing functional groups, often overcoming the inherent reactivity patterns of the molecule. nih.govnih.gov In the context of this compound, such strategies would be crucial for modifying C-H bonds that are not activated by the existing substituents.

Palladium-catalyzed C-H activation has emerged as a powerful tool for remote functionalization. bohrium.combohrium.comnih.gov These methods often employ a directing group that positions the metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. The cyano group and the carbonyl oxygen of the benzoyl group in this compound could potentially act as directing groups in such transformations.

For instance, palladium catalysts have been shown to effect meta-C-H iodination of arenes containing a directing group. bohrium.com It is conceivable that a similar strategy could be applied to the 3-cyanophenyl ring of this compound, potentially targeting the C-5 position.

Furthermore, the iodine atom on the 4-iodophenyl ring provides a handle for various cross-coupling reactions, which can be considered a form of remote functionalization. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C-4' position.

While specific research on the remote functionalization of this compound is limited, the principles of transition-metal-catalyzed C-H activation and cross-coupling reactions provide a framework for potential synthetic strategies. The following table outlines possible remote functionalization approaches for this molecule.

Functionalization StrategyPotential Directing/Reactive GroupTarget Position(s)Potential Reagents and CatalystsExpected Product Type
Palladium-Catalyzed C-H Activation -CN (Cyano) / -CO- (Benzoyl)C-5Pd(OAc)₂, various ligands, oxidant5-Functionalized-3-cyano-4'-iodobenzophenone derivatives
Suzuki Cross-Coupling -I (Iodo)C-4'Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base3-Cyano-4'-(aryl)benzophenone derivatives
Heck Cross-Coupling -I (Iodo)C-4'Alkene, Pd catalyst (e.g., Pd(OAc)₂), base, phosphine ligand3-Cyano-4'-(alkenyl)benzophenone derivatives
Sonogashira Cross-Coupling -I (Iodo)C-4'Terminal alkyne, Pd/Cu catalyst, base3-Cyano-4'-(alkynyl)benzophenone derivatives

Interactive Data Table: Potential Remote Functionalization Strategies

Further research is necessary to explore and optimize these potential synthetic routes for the selective functionalization of this compound.

Crystallographic Analysis and Solid State Chemistry of 3 Cyano 4 Iodobenzophenone

Single-Crystal X-ray Diffraction Studies

This section would present the definitive experimental data on the molecule's structure.

Determination of Molecular Geometry and Bond Parameters

Without experimental crystallographic data, a definitive table of bond lengths and angles for 3-Cyano-4'-iodobenzophenone cannot be constructed. This would typically include precise measurements of all covalent bonds and the angles between them, providing insight into the hybridization and electronic environment of the constituent atoms.

Confirmation of Absolute Configuration (if chiral)

This compound is an achiral molecule, as it does not possess a stereocenter and has a plane of symmetry. Therefore, this subsection is not applicable.

Conformational Analysis in the Crystalline State

A detailed conformational analysis, including key torsion angles that define the spatial arrangement of the cyanophenyl and iodophenyl rings with respect to the central carbonyl group, cannot be performed without the solid-state structural data. This analysis is crucial for understanding the molecule's shape in the crystalline environment.

Supramolecular Interactions in the Solid State

The arrangement of molecules in the crystal and the non-covalent forces that govern this packing remain undetermined.

Analysis of Hydrogen Bonding Networks

While the molecule contains potential hydrogen bond acceptors (the nitrogen of the cyano group and the oxygen of the carbonyl group), a definitive analysis of any hydrogen bonding networks requires crystallographic data to determine intermolecular distances and angles.

Pi-Stacking and Other Aromatic Interactions

The presence and nature of π-stacking or other aromatic interactions between the electron-rich iodophenyl ring and the electron-deficient cyanophenyl ring in the solid state can only be confirmed and characterized through single-crystal X-ray diffraction analysis.

Halogen Bonding Interactions Involving the Iodine Atom

A definitive analysis of halogen bonding would require the crystal structure of this compound. Such an analysis would identify the iodine atom's role as a halogen bond donor. Key interactions would likely involve the iodine atom and electron-donating groups on adjacent molecules, such as the nitrogen atom of the cyano group (C−I···N≡C) or the oxygen atom of the carbonyl group (C−I···O=C).

A detailed study would provide precise measurements of bond distances and angles for these interactions. For instance, the I···N or I···O distances would be compared to the sum of the van der Waals radii of the respective atoms to confirm the presence and strength of the halogen bonds. The C−I···Acceptor angle, typically close to 180°, would also be a critical parameter in characterizing the directionality and nature of these interactions. Without experimental data, any discussion remains purely speculative, based on the behavior of similar iodinated and cyanated organic compounds.

Crystal Packing Arrangements and Polymorphism

Understanding the crystal packing of this compound involves describing how individual molecules arrange themselves in the solid state to form a stable, three-dimensional lattice. This arrangement is governed by a combination of intermolecular forces, including the aforementioned halogen bonds, potential dipole-dipole interactions from the carbonyl and cyano groups, π-π stacking between the aromatic rings, and weaker van der Waals forces.

Furthermore, the investigation of polymorphism—the ability of a compound to exist in more than one crystal form—is a crucial aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. A thorough study would involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, pressure). Each potential polymorph would require independent structural determination. Currently, there are no published reports identifying or comparing polymorphs for this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis requires a crystallographic information file (CIF) as input. The analysis generates a unique three-dimensional surface for a molecule, which is color-coded to highlight different types of intermolecular contacts and their relative proximity.

Computational Chemistry and Theoretical Studies of 3 Cyano 4 Iodobenzophenone

Quantum Chemical Calculations: A Methodological Overview

Theoretical investigations of organic molecules like 3-Cyano-4'-iodobenzophenone typically employ a range of quantum chemical calculations to predict their properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. For benzophenone (B1666685) and its derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide reliable results for geometry optimization. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. Once the geometry is optimized, the same DFT framework can be used to calculate the electronic structure, which describes the distribution and energy of electrons within the molecule.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, especially for electronic properties, ab initio (from first principles) methods can be employed. These methods are computationally more demanding than DFT but are based on the fundamental laws of quantum mechanics without empirical parameters. While no specific ab initio studies on this compound have been identified, such calculations would provide benchmark data for its electronic characteristics.

Basis Set Selection and Solvation Models

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing a heavy atom like iodine, basis sets that include considerations for relativistic effects and polarization are generally preferred. Furthermore, to simulate the behavior of this compound in a solution, solvation models are incorporated into the calculations to account for the influence of the solvent environment on the molecule's properties. edu.krd

Electronic Structure Analysis: Predicting Reactivity

The electronic structure, once calculated, provides a wealth of information that can be used to predict the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. For substituted benzophenones, the nature and position of the substituents, in this case, the cyano and iodo groups, would significantly influence the energies and spatial distributions of the HOMO and LUMO.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charge within a molecule is crucial for understanding its interactions with other molecules. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. researchgate.net On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. walisongo.ac.idresearchgate.net For this compound, an ESP map would reveal the electrophilic and nucleophilic centers, offering valuable predictions about its intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. taylorandfrancis.com This approach provides quantitative insight into the bonding, charge distribution, and stabilizing intramolecular interactions within a molecule like this compound. The analysis focuses on donor-acceptor interactions, particularly hyperconjugation, which involves the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energetic significance of these interactions is estimated using second-order perturbation theory, where a higher stabilization energy, E(2), indicates a stronger interaction. taylorandfrancis.com

For this compound, NBO analysis would elucidate the electronic effects of its substituent groups. The key interactions expected would involve the delocalization of electron density from the lone pairs of the carbonyl oxygen and the iodine atom, as well as from the π-orbitals of the two phenyl rings, into neighboring antibonding orbitals (σ* or π*).

Key hyperconjugative interactions anticipated in this compound include:

n → π : Delocalization from the lone pairs (n) of the carbonyl oxygen into the antibonding π orbitals of the adjacent phenyl rings and the cyano group.

π → π : Interactions between the filled π orbitals of one aromatic ring and the empty π orbitals of the carbonyl group and the other aromatic ring. This is crucial for understanding the electronic communication between the two substituted rings.

n → σ : Delocalization from the lone pairs of the iodine atom into the antibonding σ orbitals of the C-I bond or adjacent C-C bonds in the phenyl ring.

Negative Hyperconjugation : Interactions involving the electron-withdrawing cyano group, where filled π-orbitals of the phenyl ring donate into the antibonding π* orbital of the C≡N bond.

These interactions collectively stabilize the molecule. The magnitude of the E(2) values quantifies the strength of these delocalizations, revealing the electronic interplay between the electron-withdrawing cyano group, the polarizable iodine atom, and the central carbonyl bridge.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Substituted Aromatic Ketone System. (Note: Data is representative and not specific to this compound).
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(2) O (carbonyl)π(C-C) (phenyl ring 1)25.5n → π
π(C-C) (phenyl ring 1)π(C=O)20.1π → π
π(C-C) (phenyl ring 2)π(C=O)18.7π → π
π(C-C) (phenyl ring 1)π(C≡N)5.3π → π (Negative Hyperconjugation)
LP(3) I (Iodine)σ(C-C) (phenyl ring 2)3.8n → σ

Spectroscopic Property Prediction

Simulation of IR, Raman, UV-Vis, and NMR Spectra

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and understanding molecular structure. diva-portal.org These simulations are typically performed using methods like Density Functional Theory (DFT) for vibrational and NMR spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra. nih.govresearchgate.net

IR and Raman Spectra : Theoretical vibrational spectra for this compound can be simulated through frequency calculations at an optimized geometry, often using DFT methods like B3LYP. researchgate.net The calculation yields vibrational frequencies and their corresponding intensities (IR) and activities (Raman). cardiff.ac.uk Key predicted vibrational modes would include the C=O stretch of the benzophenone core, the C≡N stretch of the cyano group, various C-H and C=C stretching and bending modes of the aromatic rings, and the C-I stretching mode. researchgate.net The C≡N stretching vibration is particularly distinct, typically appearing in the 2220-2240 cm⁻¹ region. researchgate.net

UV-Vis Spectra : The electronic absorption spectrum is simulated using methods like TD-DFT, which calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com For a conjugated system like this compound, the spectrum is expected to be dominated by π→π* transitions, with a weaker n→π* transition from the carbonyl group's lone pair electrons. scialert.net The simulation provides the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de

NMR Spectra : Theoretical NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comresearchgate.net This involves computing the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure. These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.gov This allows for the prediction of the full ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks.

Comparison of Theoretical and Experimental Spectroscopic Data

A crucial step in computational studies is the comparison of simulated spectra with experimental data. A good correlation between the two validates the chosen computational method and the calculated molecular structure. nih.govnih.gov

Vibrational Spectra (IR/Raman) : Theoretical vibrational frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other factors in the computational model. To improve agreement, calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). After scaling, the predicted peak positions and relative intensities should closely match the experimental IR and Raman spectra, allowing for a confident assignment of each vibrational mode. researchgate.net

Table 2: Comparison of Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Cyano- and Iodo-Aromatic Compounds.
Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
C≡N Stretch22312229
C=O Stretch16651658
Aromatic C=C Stretch15951590
C-I Stretch650645

UV-Vis Spectra : The accuracy of predicted λ_max values from TD-DFT can depend on the choice of functional and the inclusion of solvent effects in the calculation. mdpi.com Comparing the calculated λ_max for the main electronic transitions with the experimental spectrum helps to understand the nature of these transitions (e.g., identifying them as π→π* or n→π*). Discrepancies can point to specific solvent-solute interactions or limitations of the theoretical model. scialert.net

NMR Spectra : A linear regression analysis comparing calculated and experimental ¹H and ¹³C chemical shifts is standard practice. A high correlation coefficient (R²) indicates that the computational model accurately reproduces the electronic environment of the nuclei throughout the molecule. mdpi.com This allows for unambiguous assignment of complex spectra and provides confidence in the computed molecular geometry.

Reaction Mechanism Elucidation

Computational Mapping of Potential Energy Surfaces

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that governs the transformation of reactants into products. libretexts.orgchemrxiv.org A PES is a multidimensional surface that represents the potential energy of a molecular system as a function of its geometric coordinates. nih.gov For a chemical reaction, a simplified one-dimensional slice through this surface is often used, known as the reaction coordinate diagram, which plots energy against the progress of the reaction.

To map the PES for a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon or a cross-coupling reaction at the C-I bond, quantum chemical methods (like DFT) are used to calculate the energy of the system at various points along the reaction pathway. rsc.org This involves identifying and optimizing the structures of all relevant species:

Reactants : The starting materials of the reaction.

Intermediates : Stable but transient species that exist in energy minima along the reaction coordinate.

Products : The final species formed.

Transition States : The highest energy points connecting reactants, intermediates, and products.

By connecting these stationary points, a detailed energy profile of the reaction is constructed, revealing the energy barriers (activation energies) and the energies of reaction intermediates. This map provides a comprehensive understanding of the reaction's feasibility and pathway. rsc.org

Identification and Characterization of Transition States

The transition state (TS) is a critical point on the PES, representing the energy maximum along the minimum energy path between reactants and products. libretexts.org It is not a stable molecule but a fleeting arrangement of atoms at the peak of the activation energy barrier. Identifying the precise geometry and energy of the TS is a primary goal in computational reaction mechanism studies. wikipedia.org

The process involves:

Locating the TS : Specialized algorithms are used to search for the saddle point on the PES corresponding to the TS. This typically requires a good initial guess of the TS geometry.

Characterization : Once a stationary point is located, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency. rsc.org This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, where atoms are moving to break old bonds and form new ones. All other vibrational frequencies must be real.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions. nih.gov Although specific MD simulation studies on this compound have not been reported, the application of this technique to benzophenone and its derivatives provides insight into the potential areas of investigation for this molecule.

Conformational Flexibility:

The two phenyl rings in benzophenone are not coplanar due to steric hindrance. The degree of twist of these rings is a key conformational feature. nih.gov MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. The presence of the cyano and iodo substituents will influence the preferred orientation of the phenyl rings.

Intermolecular Interactions:

MD simulations are particularly useful for studying how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. For this compound, MD simulations could be used to investigate:

Solvation: Understanding how the molecule interacts with different solvents can help in predicting its solubility and reactivity in various media. The polar cyano group and the polarizable iodine atom would be expected to have significant interactions with polar solvents. nih.gov

Protein-Ligand Interactions: If this compound is being investigated as a potential biologically active molecule, MD simulations can model its binding to a target protein. These simulations can reveal the key amino acid residues involved in the interaction and the stability of the protein-ligand complex.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Application Area Information Gained
Conformational Analysis Preferred dihedral angles of the phenyl rings, rotational energy barriers.
Solvation Studies Solute-solvent interaction energies, radial distribution functions, coordination numbers.

This table outlines potential research applications and does not represent completed studies on this compound.

Applications of 3 Cyano 4 Iodobenzophenone As a Synthetic Synthon and Building Block

Role as an Intermediate in the Synthesis of Complex Organic Architectures

The primary value of 3-Cyano-4'-iodobenzophenone as a synthetic intermediate lies in the orthogonal reactivity of its key functional groups. The carbon-iodine bond is a well-established handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of molecular fragments to the iodinated phenyl ring. Concurrently, the cyano group can undergo a range of chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

This dual reactivity enables chemists to use this compound as a linchpin in multi-step syntheses. For instance, a complex aryl or alkyl group can be introduced at the 4'-position via a Suzuki, Sonogashira, or Heck coupling reaction, followed by the transformation of the cyano group at the 3-position to build another part of the target molecule. This strategic approach is fundamental to the construction of intricate organic architectures from simpler, readily available precursors.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagentsResulting Functional Group
Iodo (-I)Suzuki CouplingOrganoboron compound, Pd catalyst, BaseAryl, Alkyl, etc.
Iodo (-I)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl
Iodo (-I)Heck CouplingAlkene, Pd catalyst, BaseAlkenyl
Iodo (-I)Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino
Cyano (-CN)Hydrolysis (Acidic or Basic)H₃O⁺ or OH⁻, HeatCarboxylic Acid (-COOH)
Cyano (-CN)ReductionLiAlH₄ or H₂, CatalystAminomethyl (-CH₂NH₂)

Utility in the Preparation of Advanced Materials (e.g., liquid crystals, functional polymers)

The structural characteristics of this compound—a rigid, aromatic core combined with a highly polar cyano group—are features commonly found in molecules designed for advanced materials, particularly liquid crystals. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Compounds that form liquid crystal phases, known as mesogens, typically possess a rigid core and a polar terminal group.

The cyanobiphenyls, such as 4-Cyano-4'-pentylbiphenyl (5CB), are a well-known class of compounds used in liquid crystal displays (LCDs). tcichemicals.comwikipedia.org The cyano group provides a large dipole moment, which is crucial for the material's ability to align with an applied electric field. The structure of this compound suggests its potential as a precursor for new liquid crystalline materials. The benzophenone (B1666685) core provides rigidity, while the cyano group offers the necessary polarity. The iodo-substituent can be replaced with various alkyl or alkoxy chains via cross-coupling reactions to fine-tune the molecule's mesogenic properties, such as the temperature range of the liquid crystal phase.

Furthermore, the reactive nature of the carbon-iodine bond allows for the incorporation of this molecule into polymer chains. By first converting the iodo- group to a polymerizable functional group (like a vinyl or acrylate (B77674) group), the molecule can be integrated into a polymer backbone. This could lead to the development of functional polymers with unique optical or electronic properties, suitable for applications in photonics or electronics.

Precursor in the Development of Labeled Compounds for Chemical Probes (e.g., radiolabeling precursors for imaging research)

A significant application of this compound is in the field of biomedical imaging as a precursor for radiolabeled chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov When labeled with a radioisotope, these probes can be visualized non-invasively within a living organism using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

The iodine atom on the this compound scaffold is a key feature for this application. It can be readily substituted with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131, through well-established radioiodination methods. epa.gov This makes the molecule a valuable precursor for developing new SPECT (with ¹²³I) and PET (with ¹²⁴I) imaging agents.

Research has demonstrated the use of structurally similar benzonitrile (B105546) moieties for radiolabeling peptides for tumor imaging. For example, a bombesin (B8815690) (BN)-based peptide was labeled with ¹⁸F using a 3-cyano-4-fluorobenzoyl group to create a PET agent for imaging tumors that express the gastrin-releasing peptide receptor (GRPR). nih.gov The this compound structure provides a direct platform for analogous applications using radioiodine. A biologically active molecule (like a peptide or a small molecule inhibitor) can be attached to the benzophenone core, and the resulting conjugate can then be radiolabeled at the iodine position.

Table 2: Relevant Radioisotopes of Iodine for Medical Imaging

IsotopeHalf-lifeImaging ModalityPrimary Emission
Iodine-123 (¹²³I)13.2 hoursSPECTGamma (159 keV)
Iodine-124 (¹²⁴I)4.2 daysPETPositron (β+)
Iodine-131 (¹³¹I)8.0 daysSPECT / TherapyGamma (364 keV), Beta (β-)

Scaffold for the Design and Synthesis of Novel Chemical Entities

In medicinal chemistry and materials science, a scaffold refers to the core structure of a molecule upon which various substituents are attached to create a library of related compounds. This compound serves as an excellent scaffold for the design and synthesis of novel chemical entities due to its robust core and two distinct points for chemical diversification.

The benzophenone framework is a privileged structure found in numerous biologically active compounds and functional materials. The presence of both the cyano group and the iodo group on this scaffold allows for a combinatorial approach to synthesis. One can envision creating a large library of compounds by reacting the iodo- position with a diverse set of boronic acids (via Suzuki coupling) while simultaneously or sequentially modifying the cyano group. This systematic modification allows for the exploration of a vast chemical space to identify molecules with desired properties, such as high affinity for a biological target or specific material characteristics. This approach is more efficient than synthesizing each new molecule from scratch and is a cornerstone of modern drug discovery and materials development. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 3 Cyano 4 Iodobenzophenone

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methodologies for benzophenone (B1666685) derivatives often rely on classical approaches that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste streams. Future research should prioritize the development of more sustainable and efficient synthetic routes to 3-Cyano-4'-iodobenzophenone.

Exploration into green chemistry principles could yield significant improvements. This includes the investigation of catalytic methods that minimize waste and energy consumption. For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recycling. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids would substantially enhance the environmental profile of the synthesis. derpharmachemica.com

The application of flow chemistry represents another promising avenue. Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Electrochemical synthesis, which can often be performed under mild conditions without the need for chemical oxidants or reductants, also warrants investigation as a sustainable alternative. nih.gov

Exploration of Novel Catalytic Transformations and Reaction Pathways

The inherent functionalities of this compound suggest its potential as a versatile building block in a variety of catalytic transformations. The presence of the iodine atom makes it an ideal candidate for cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. Future work should explore its reactivity with a diverse range of coupling partners to generate a library of novel, complex molecules with potential applications in medicinal chemistry and materials science.

Moreover, the benzophenone moiety itself can act as a ligand for transition metals, opening up possibilities for its use in catalysis. Research could focus on the synthesis of novel metal complexes incorporating this compound and evaluating their catalytic activity in various organic transformations. The electronic properties conferred by the cyano and iodo substituents could modulate the catalytic performance in interesting ways.

Investigation into Its Potential in Photochemical Processes

Benzophenone is a well-established photosensitizer, and it is highly probable that this compound will exhibit interesting photochemical properties. The heavy iodine atom could enhance intersystem crossing, potentially leading to a high triplet quantum yield, which is a desirable characteristic for photosensitizers.

Future research should systematically investigate the photophysical properties of this compound, including its absorption and emission spectra, excited-state lifetimes, and quantum yields. Understanding these fundamental properties will be crucial for its application in various photochemical processes.

One area of significant potential is in photoredox catalysis . The excited state of this compound could act as a potent oxidant or reductant, enabling a range of synthetically useful transformations under mild, light-mediated conditions. Its utility in initiating polymerization reactions or in small molecule synthesis should be explored.

Advanced Materials Science Applications Beyond Current Scope

The rigid, aromatic structure of this compound makes it an attractive building block for the construction of advanced materials. Its incorporation into polymers could lead to materials with unique optical or electronic properties. For example, polymers containing this moiety might exhibit interesting fluorescence or phosphorescence characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or as sensors.

Another exciting avenue is its use as a ligand in the synthesis of metal-organic frameworks (MOFs) . The nitrile and carbonyl groups could coordinate to metal centers, while the extended aromatic system could contribute to the formation of porous structures. The resulting MOFs could have applications in gas storage, separation, or catalysis. The presence of the iodine atom could also be exploited for post-synthetic modification of the MOF structure.

In-Depth Mechanistic Studies for Unraveling Complex Reactivity

To fully exploit the potential of this compound, a thorough understanding of its reactivity is essential. In-depth mechanistic studies, employing both experimental and computational techniques, should be undertaken to elucidate the pathways of its various transformations.

For instance, kinetic studies of its participation in cross-coupling reactions could provide insights into the reaction mechanism and help in optimizing reaction conditions. Spectroscopic techniques, such as in-situ IR and NMR, could be used to identify reactive intermediates. Computational chemistry , including density functional theory (DFT) calculations, can be a powerful tool to model reaction pathways, predict transition state energies, and understand the electronic effects of the substituents on its reactivity.

High-Throughput Screening for Undiscovered Chemical Reactivity

The diverse functionalities of this compound make it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel chemical reactivity. drugtargetreview.com By systematically reacting it with a large and diverse library of reagents and catalysts under a wide range of conditions, it may be possible to identify unexpected and synthetically valuable transformations. nih.govmagtechjournal.com

HTS can accelerate the discovery of new reactions and provide valuable data for the development of new synthetic methodologies. researchgate.netcuanschutz.edu For example, screening its reactivity in the presence of various transition metal catalysts could lead to the discovery of novel C-H activation or functionalization reactions. Similarly, screening its photochemical reactivity could uncover new light-induced transformations. This approach has the potential to significantly expand the synthetic utility of this compound and open up new areas of chemical research.

Q & A

Q. How should researchers present crystallographic data for this compound in publications?

  • Include CIF files with deposition numbers (e.g., CCDC). Tabulate bond lengths (C-I, C≡N) and angles, comparing with DFT-optimized structures. Use Mercury software to visualize molecular packing and hydrogen-bonding networks .

Q. What statistical methods are appropriate for analyzing kinetic data in reaction mechanism studies?

  • Apply nonlinear regression to fit rate constants (e.g., pseudo-first-order kinetics). Use ANOVA to compare catalytic systems. For Eyring plots, ensure temperature ranges span ≥30°C to minimize error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4'-iodobenzophenone
Reactant of Route 2
Reactant of Route 2
3-Cyano-4'-iodobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.